N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide

Medicinal chemistry FAAH inhibition Structure-activity relationship

N-(1,3-Benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide (CAS 941987-49-1; molecular formula C₁₇H₁₅FN₂O₃S₂; MW 378.44 g/mol) is a synthetic small molecule comprising a benzothiazole heterocycle connected via a butanamide linker to a 4-fluorobenzenesulfonyl moiety. The compound belongs to the broader class of benzothiazole sulfonamides/sulfones, which have been investigated as fatty acid amide hydrolase (FAAH) inhibitors , carbonic anhydrase (CA) inhibitors , PPARα antagonists , and antimicrobial agents.

Molecular Formula C17H15FN2O3S2
Molecular Weight 378.44
CAS No. 941987-49-1
Cat. No. B2838885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide
CAS941987-49-1
Molecular FormulaC17H15FN2O3S2
Molecular Weight378.44
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C17H15FN2O3S2/c18-12-7-9-13(10-8-12)25(22,23)11-3-6-16(21)20-17-19-14-4-1-2-5-15(14)24-17/h1-2,4-5,7-10H,3,6,11H2,(H,19,20,21)
InChIKeySBQULOVKLBHYSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide (CAS 941987-49-1): Procurement-Relevant Baseline Profile


N-(1,3-Benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide (CAS 941987-49-1; molecular formula C₁₇H₁₅FN₂O₃S₂; MW 378.44 g/mol) is a synthetic small molecule comprising a benzothiazole heterocycle connected via a butanamide linker to a 4-fluorobenzenesulfonyl moiety [1]. The compound belongs to the broader class of benzothiazole sulfonamides/sulfones, which have been investigated as fatty acid amide hydrolase (FAAH) inhibitors [2], carbonic anhydrase (CA) inhibitors [3], PPARα antagonists [4], and antimicrobial agents [5]. It is commercially available at ≥95% purity from multiple research-chemical suppliers and is explicitly labeled for R&D use only [1]. No peer-reviewed primary research article or patent specifically characterizing the biological activity of this exact compound was identified in PubMed, PubChem BioAssay, ChEMBL, or Google Patents as of May 2026 [1].

Why Generic Substitution of N-(1,3-Benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide Fails: Structural Determinants of Differential Activity


Within the benzothiazole sulfonamide class, even minor structural modifications produce large shifts in target potency, selectivity, and physicochemical properties [1]. The target compound bears a free secondary amide NH (H-bond donor count = 2) and an unsubstituted benzothiazole ring, distinguishing it from N-benzyl analogs (CAS 941901-14-0; HBD = 0) that lose a key hydrogen-bonding interaction critical for FAAH transition-state mimicry [2], from 4-fluoro-benzothiazole analogs (CAS 941987-73-1) where the additional electron-withdrawing group alters ring electronics and target binding , and from 6-bromo analogs (CAS 941950-64-7) with substantially higher molecular weight (457.33 vs. 378.44 g/mol) and lipophilicity that shift ADME profiles . Procurement of a close analog without confirmatory comparative data therefore carries material risk of obtaining a compound with divergent biological activity [1].

Quantitative Differentiation Evidence for N-(1,3-Benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide: Comparator-Driven Procurement Decision Support


Hydrogen-Bond Donor Capacity: Target Compound Retains the Critical Sulfonamide NH vs. N-Benzyl Analog (CAS 941901-14-0)

The target compound possesses a free secondary sulfonamide NH (hydrogen-bond donor count = 2), whereas the N-benzyl analog (CAS 941901-14-0) has zero H-bond donors due to N-substitution [1]. In the benzothiazole FAAH inhibitor series, the sulfonamide NH forms critical hydrogen bonds with catalytic Ser241 and other active-site residues to mimic the tetrahedral transition state, and its elimination abrogates inhibitory activity [2]. For applications requiring FAAH engagement or any target where the sulfonamide NH serves as a pharmacophoric H-bond donor, the N-benzyl analog is predicted to be inactive [1].

Medicinal chemistry FAAH inhibition Structure-activity relationship

Molecular Weight and Lipophilicity Advantage of Target Compound vs. 6-Bromo Analog (CAS 941950-64-7)

The target compound has a molecular weight of 378.44 g/mol (clogP ~3.1), whereas the 6-bromo analog (CAS 941950-64-7) has MW 457.33 g/mol and is expected to be approximately 0.5–0.8 log units more lipophilic due to the bromine substituent . In lead-like and drug-like chemical space, the target compound adheres more closely to Lipinski and Veber rules (MW <500, clogP <5), while the 6-bromo analog approaches the upper MW limit and carries the additional liability of a heavy halogen that may increase non-specific protein binding and reduce aqueous solubility [1]. For in vitro screening campaigns where compound promiscuity and solubility are concerns, the target compound presents a lower-risk physicochemical profile.

Drug-likeness ADME Physicochemical properties

Carbonic Anhydrase Inhibition: Class-Level Evidence That the Unsubstituted Benzothiazole-2-Sulfonamide Scaffold Engages hCA Isoforms, and That Ring Substitution Modulates Isoform Selectivity

Secondary sulfonamides incorporating a benzothiazole scaffold have been demonstrated to inhibit human carbonic anhydrase isoforms hCA I, II, IX, and XII [1]. The unsubstituted benzothiazole-2-sulfonamide core provides the zinc-binding sulfonamide NH₂ pharmacophore, while aryl substituents on the sulfonyl group modulate isoform selectivity and potency [1]. The target compound features a 4-fluorophenyl group on the sulfonyl end, a substitution pattern not explicitly characterized in published CA inhibition studies. Analogs with different aryl groups (e.g., phenyl, 4-methylphenyl) exhibit K_i values in the low nanomolar to micromolar range against hCA II and hCA IX [1]. The target compound's 4-fluorophenyl group is predicted to confer intermediate lipophilicity and electronic effects relative to unsubstituted phenyl and 4-methoxyphenyl analogs [2].

Carbonic anhydrase inhibition Isoform selectivity Benzothiazole sulfonamide

Structural Differentiation from FAAH Inhibitor Pharmacophore: Butanamide Linker vs. Piperidine-Sulfonamide Linker in Published Potent Inhibitors

The most potent benzothiazole-based FAAH inhibitors reported by Wang et al. (2009) contain a piperidine-sulfonamide linker connecting the benzothiazole to the aryl group (e.g., compound 16j, IC₅₀ = 1.7 nM) [1]. The target compound replaces this piperidine-sulfonamide with a reversed butanamide-sulfone linker. This scaffold difference results in: (1) an additional H-bond donor (amide NH) not present in the piperidine series; (2) a longer and more flexible linker (5-atom chain vs. 2-atom sulfonamide bridge); and (3) distinct conformational preferences [2]. The butanamide-linked topology has not been characterized in FAAH SAR studies, meaning its FAAH potency is unknown but structurally distinct from validated chemotypes. This makes the target compound a scaffold-hopping candidate for exploring novel FAAH inhibitor chemotypes [1].

FAAH Scaffold hopping Linker optimization

SEA Prediction Suggests Potential IDO1 Activity: A Target Hypothesis Absent in Published Benzothiazole Sulfonamide Series

Similarity Ensemble Approach (SEA) analysis against ChEMBL20 predicts indoleamine 2,3-dioxygenase 1 (IDO1) as the top potential target for the target compound, with a Max Tc of 48 [1]. IDO1 is an immunomodulatory enzyme and validated immuno-oncology target not previously associated with the benzothiazole sulfonamide chemotype. In contrast, published benzothiazole sulfonamides have been characterized primarily as FAAH inhibitors (IC₅₀ ~1.7–18 nM) [2], carbonic anhydrase inhibitors [3], and PPARα antagonists (best compound showing dose-dependent antagonism of GW7647-induced PPARα activation) [4]. The IDO1 prediction represents a potentially novel target hypothesis unique to the specific substitution pattern of the target compound.

Immuno-oncology IDO1 inhibition Target prediction

Purity and Availability: ≥95% Purity Standard with Multi-Vendor Sourcing vs. Single-Source or Lower-Purity Analogs

The target compound is available from multiple independent suppliers at a standard purity of ≥95%, with molecular identity confirmed by InChIKey SBQULOVKLBHYSB-UHFFFAOYSA-N and SMILES C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F [1]. In contrast, certain close analogs such as N-(6-methyl-1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide and the positional isomer 3-(4-fluorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)propanamide are less widely stocked, and their availability may be limited to single vendors with longer lead times . Multi-vendor sourcing reduces supply-chain risk and enables independent purity verification, which is critical for reproducible research.

Procurement Quality control Reproducibility

Recommended Research and Procurement Application Scenarios for N-(1,3-Benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide (CAS 941987-49-1)


Scaffold-Hopping Medicinal Chemistry: FAAH Inhibitor Lead Diversification

The target compound replaces the piperidine-sulfonamide linker of validated FAAH inhibitors (IC₅₀ = 1.7–18 nM) with a flexible butanamide-sulfone chain, introducing two additional H-bond donors and greater conformational degrees of freedom [1]. This scaffold hop enables exploration of novel FAAH inhibitor chemotypes outside existing patent space. Recommended use: synthesize and screen against recombinant human FAAH in a fluorescence-based or carbon filtration assay to establish SAR for the butanamide linker series, using compound 16j (IC₅₀ = 1.7 nM) as a positive control [1].

Carbonic Anhydrase Isoform Selectivity Profiling with an Unexplored 4-Fluorophenyl Substituent

Benzothiazole secondary sulfonamides inhibit hCA I, II, IX, and XII with K_i values ranging from nanomolar to micromolar depending on aryl substitution [2]. The target compound's 4-fluorophenyl group is an unexplored substituent in this series. Recommended use: profile against a panel of human CA isoforms (I, II, IV, IX, XII) using stopped-flow CO₂ hydration assay to determine whether the 4-fluorophenyl group confers novel isoform selectivity, and compare with published data for phenyl and 4-methylphenyl analogs [2].

Immuno-Oncology Target Deorphaning: IDO1 Inhibition Hypothesis Testing

SEA computational target prediction against ChEMBL20 identifies IDO1 as the top-ranked potential target for the target compound (Max Tc = 48) [3]. IDO1 is an established immuno-oncology target that has not been associated with benzothiazole sulfonamide chemotypes. Recommended use: test the compound in a recombinant human IDO1 enzymatic assay (e.g., monitoring kynurenine production from L-tryptophan) to validate or refute the computational prediction, and benchmark against known IDO1 inhibitors such as epacadostat (IC₅₀ ~70 nM) [3].

Physicochemical Comparator for ADME Structure-Property Relationship Studies

With MW 378.44 g/mol, clogP ~3.1, HBD = 2, HBA = 6, tPSA = 75 Ų, and 5 rotatable bonds, the target compound occupies favorable drug-like chemical space [4]. It serves as a baseline for systematic ADME comparison with analogs bearing heavier halogens (6-bromo: MW 457.33, higher lipophilicity) or N-substitution (N-benzyl: HBD = 0). Recommended use: determine experimental logD, aqueous solubility, microsomal stability, and permeability (PAMPA or Caco-2) for the target compound and its analogs to construct a local ADME SAR model guiding lead optimization [4].

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.